2-(3-Methyl-2-nitrophenyl)acetonitrile

Description

BenchChem offers high-quality 2-(3-Methyl-2-nitrophenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyl-2-nitrophenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

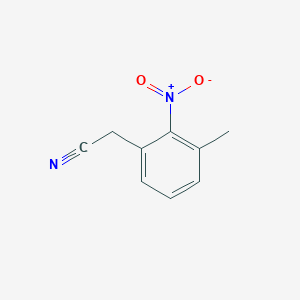

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-3-2-4-8(5-6-10)9(7)11(12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUQKLCGZUEVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549193 | |

| Record name | (3-Methyl-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91192-25-5 | |

| Record name | (3-Methyl-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(3-Methyl-2-nitrophenyl)acetonitrile and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2-(3-Methyl-2-nitrophenyl)acetonitrile is an organic compound featuring a phenyl ring substituted with a methyl group, a nitro group, and an acetonitrile group. The precise arrangement of these functional groups significantly influences the compound's physical and chemical characteristics, which are crucial for its application in research and drug development. This document compiles available data on closely related nitrophenylacetonitrile isomers to provide an estimated physicochemical profile and outlines standard experimental protocols for determining these properties.

Comparative Physicochemical Data

To provide a frame of reference, the following table summarizes the known physical properties of several isomers and analogs of nitrophenylacetonitrile. These compounds share the same molecular formula and core structure, but differ in the substitution pattern on the phenyl ring.

| Property | 2-Nitrophenylacetonitrile | 3-Nitrophenylacetonitrile | 4-Nitrophenylacetonitrile |

| CAS Number | 610-66-2[1] | 621-50-1[2] | 555-21-5 |

| Molecular Formula | C₈H₆N₂O₂[3] | C₈H₆N₂O₂[4] | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol [3] | 162.15 g/mol [4] | 162.15 g/mol |

| Appearance | Light brown solid[3][5] | Pale yellow solid[2] | - |

| Melting Point | 82-85 °C[1][5] | 60-62 °C[2] | 113-115 °C |

| Boiling Point | 178 °C[1] / 352 °F at 12 mmHg[3] | 180 °C at 3 mmHg[2] | - |

| Solubility | Insoluble in water[3][5]. | Soluble in Chloroform, Ethyl Acetate[2]. | - |

Experimental Protocols

The determination of the physical properties tabulated above typically involves the following standard laboratory procedures.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity and is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline sample is packed into a thin-walled capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the approximate melting point.

-

Observation: As the temperature nears the expected melting point, the heating rate is slowed down to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of the liquid is placed in a distillation flask, connected to a condenser and a receiving flask. A thermometer is positioned so that the bulb is just below the level of the side arm leading to the condenser.

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid begins to boil and a stable temperature is reached, with vapor condensing on the thermometer bulb. This stable temperature is the boiling point at the given atmospheric pressure. For high-boiling-point compounds, vacuum distillation is employed to prevent decomposition.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid solute is added to a known volume of the solvent in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation and Analysis: The solution is then filtered to remove the undissolved solid. The concentration of the solute in the saturated solution is determined by a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a newly synthesized or uncharacterized compound like 2-(3-Methyl-2-nitrophenyl)acetonitrile.

Caption: Workflow for the physicochemical characterization of a chemical compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 3-NITROPHENYLACETONITRILE | 621-50-1 [chemicalbook.com]

- 3. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-nitro-phenyl acetonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 2-Nitrophenylacetonitrile | 610-66-2 [chemicalbook.com]

An In-depth Technical Guide to 2-(3-Methyl-2-nitrophenyl)acetonitrile: Chemical Structure, Analysis, and Pharmaceutical Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3-Methyl-2-nitrophenyl)acetonitrile, a substituted aromatic nitrile of interest in organic synthesis and medicinal chemistry. Due to its specific substitution pattern, this compound serves as a valuable building block for the synthesis of more complex heterocyclic structures and potential pharmacologically active agents. This document details its chemical structure, plausible synthetic routes, predicted analytical characteristics, and the broader context of its potential applications in drug development.

Chemical Structure and Properties

2-(3-Methyl-2-nitrophenyl)acetonitrile possesses a benzene ring substituted with a cyanomethyl group (-CH₂CN), a nitro group (-NO₂) at the ortho position (C2), and a methyl group (-CH₃) at the meta position (C3). The presence of the electron-withdrawing nitro group and the nitrile functionality, combined with the methyl group, influences the electronic properties and reactivity of the molecule.

Below is a visualization of the chemical structure of 2-(3-Methyl-2-nitrophenyl)acetonitrile.

Caption: Chemical structure of 2-(3-Methyl-2-nitrophenyl)acetonitrile.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | Likely a yellow to brown solid |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. |

| Melting Point | Expected to be in a similar range to other nitrophenylacetonitrile isomers (e.g., 2-nitrophenylacetonitrile: 81-85 °C). |

Synthesis Protocols

Several synthetic strategies can be envisioned for the preparation of 2-(3-Methyl-2-nitrophenyl)acetonitrile. The most plausible routes would involve either the introduction of the nitrile group onto a pre-functionalized aromatic ring or the modification of a starting material that already contains the nitrile moiety.

Synthesis via Cyanation of a Benzyl Halide

A common and direct method for the synthesis of arylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.[1] This multi-step synthesis would begin with the nitration of 3-methyltoluene (m-xylene is not the correct starting material, 3-methyltoluene is), followed by benzylic bromination, and finally cyanation.

Caption: Proposed synthesis workflow via benzylic halogenation and cyanation.

Experimental Protocol:

-

Nitration of 3-Methyltoluene: To a stirred mixture of 3-methyltoluene in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction is stirred at room temperature for several hours. The mixture is then poured onto crushed ice, and the product, primarily a mixture of nitro isomers, is extracted with an organic solvent. The desired 3-methyl-2-nitrotoluene isomer is then isolated via fractional distillation or chromatography.

-

Benzylic Bromination: 3-Methyl-2-nitrotoluene is dissolved in a nonpolar solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide or AIBN) are added. The mixture is heated to reflux and irradiated with a UV lamp to facilitate the reaction. The reaction progress is monitored by TLC or GC. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude 3-methyl-2-nitrobenzyl bromide.

-

Cyanation: The crude 3-methyl-2-nitrobenzyl bromide is dissolved in a polar aprotic solvent like DMSO or acetone. Sodium or potassium cyanide is added, and the mixture is stirred at room temperature or with gentle heating. The reaction is monitored for the disappearance of the starting material. After completion, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

Synthesis via Sandmeyer Reaction

An alternative approach involves the Sandmeyer reaction, which is particularly useful for introducing a cyano group onto an aromatic ring.[2][3] This would start from 2-amino-3-methylbenzonitrile.

Caption: Proposed synthesis via the Sandmeyer reaction.

Experimental Protocol:

-

Diazotization: 2-Amino-3-methylbenzonitrile is dissolved in a cold aqueous solution of a strong acid, such as hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, keeping the temperature strictly within the 0-5 °C range to form the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide is prepared and cooled. The freshly prepared, cold diazonium salt solution is then slowly added to the cyanide solution with vigorous stirring. The reaction is often accompanied by the evolution of nitrogen gas. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then isolated by extraction with an organic solvent, followed by washing, drying, and purification.

Analytical Characterization

Detailed experimental data for 2-(3-Methyl-2-nitrophenyl)acetonitrile is not available. However, based on the analysis of its structural isomers and related compounds, the following spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the cyanomethyl group, and the methyl protons.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 7.5 - 8.2 | m |

| ~ 4.1 - 4.3 | s |

| ~ 2.4 - 2.6 | s |

Note: The exact chemical shifts of the aromatic protons will depend on the solvent and the complex splitting patterns arising from their coupling.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 152 | C-NO₂ |

| ~ 135 - 140 | C-CH₃ |

| ~ 125 - 135 | Aromatic CH carbons |

| ~ 120 - 125 | C-CH₂CN |

| ~ 115 - 118 | -CN |

| ~ 20 - 25 | -CH₂CN |

| ~ 15 - 20 | -CH₃ |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile and nitro functional groups.

| Predicted FTIR Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 2250 - 2260 | C≡N stretch |

| ~ 1520 - 1550 | Asymmetric NO₂ stretch |

| ~ 1340 - 1370 | Symmetric NO₂ stretch |

| ~ 2850 - 3000 | C-H stretch (aliphatic) |

| ~ 3000 - 3100 | C-H stretch (aromatic) |

| ~ 1450 - 1600 | C=C stretch (aromatic) |

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.

| Predicted Mass Spectrometry Data | |

| m/z Value | Assignment |

| 176 | [M]⁺ (Molecular ion) |

| 130 | [M - NO₂]⁺ |

| 116 | [M - NO₂ - CH₂]⁺ or [M - C₂H₂N₂O]⁺ |

| 89 | [C₇H₅]⁺ |

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., EI, ESI).

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS). Acquire the mass spectrum in positive or negative ion mode, depending on the ionization method. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Relevance in Drug Development and Research

While 2-(3-Methyl-2-nitrophenyl)acetonitrile itself is not a known drug, its structural motifs—the nitrophenyl group and the acetonitrile moiety—are present in various biologically active molecules. This makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

Role of the Nitrile Group in Medicinal Chemistry

The nitrile group is a versatile functional group in drug design.[4] It can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in hydrogen bonding interactions with biological targets.[4] Its linear geometry and electronic properties can influence the overall conformation and binding affinity of a molecule. Furthermore, the nitrile group can be chemically transformed into other important functional groups like amines, amides, and carboxylic acids, providing a handle for further derivatization and optimization of lead compounds.

Biological Activity of Nitroaromatic Compounds

Nitroaromatic compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[5] The nitro group is often a key pharmacophore, and its biological activity is frequently linked to its reduction to reactive intermediates within target cells.[5] These reactive species can then induce cellular damage, for example, by causing oxidative stress or damaging DNA.

Potential as a Precursor for Heterocyclic Synthesis

Substituted 2-nitrophenylacetonitriles are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, such as indoles, quinolines, and benzodiazepines. These heterocyclic scaffolds are prevalent in a vast number of approved drugs. The synthetic utility of 2-(3-Methyl-2-nitrophenyl)acetonitrile lies in its potential to be transformed into these more complex ring systems through reductive cyclization and other annulation strategies.

Caption: Role as a precursor in the synthesis of bioactive compounds.

For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization involving the nitrile group, can lead to the formation of substituted indole derivatives. These derivatives can then be further modified to explore their potential as enzyme inhibitors, receptor antagonists, or other therapeutic agents. The presence of the methyl group provides an additional point for structure-activity relationship (SAR) studies.

References

- 1. CA2463232A1 - Process for producing (2-nitro-phenyl)acetonirtile derivative and intermediate used for synthesis thereof - Google Patents [patents.google.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. svedbergopen.com [svedbergopen.com]

An In-depth Technical Guide to the Synthesis of 2-(3-Methyl-2-nitrophenyl)acetonitrile from 2-Nitrotoluene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-(3-methyl-2-nitrophenyl)acetonitrile, a substituted aromatic nitrile of interest in medicinal chemistry and materials science. The synthesis commences from readily accessible starting materials and proceeds through a series of well-established chemical transformations. This document details the underlying chemical principles, experimental methodologies, and quantitative data for each step, offering a robust framework for the laboratory-scale preparation of the target compound.

Synthetic Strategy Overview

The synthesis of 2-(3-methyl-2-nitrophenyl)acetonitrile can be strategically divided into three key stages:

-

Synthesis of the Starting Material: 3-Methyl-2-nitrotoluene. The regioselective introduction of a nitro group ortho to one methyl group and meta to another in a xylene derivative is the crucial first step. A viable approach involves the nitration of m-xylene followed by the selective oxidation of one of the methyl groups to a carboxylic acid, which can then be removed. An alternative and more direct route, which will be the focus of this guide, involves the deamination of 2-methyl-3-nitroaniline.

-

Benzylic Halogenation. To facilitate the introduction of the nitrile functional group, the methyl group of 3-methyl-2-nitrotoluene is converted to a more reactive bromomethyl group. This is typically achieved through a free-radical bromination reaction using N-bromosuccinimide (NBS).

-

Nucleophilic Cyanation. The final step involves the displacement of the benzylic bromide with a cyanide nucleophile, typically from sodium or potassium cyanide, to yield the target molecule, 2-(3-methyl-2-nitrophenyl)acetonitrile.

The overall synthetic pathway is depicted below:

Figure 1: Proposed synthetic pathway for 2-(3-methyl-2-nitrophenyl)acetonitrile.

Experimental Protocols

Synthesis of 3-Methyl-2-nitrotoluene

This procedure is adapted from the deamination of a substituted aniline, a robust method for the preparation of specific isomers that are not easily accessible through direct nitration.

Reaction: 2-Methyl-3-nitroaniline → 3-Methyl-2-nitrotoluene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-3-nitroaniline | 152.15 | 15.2 g | 0.10 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Sulfuric Acid (conc.) | 98.08 | 25 mL | - |

| Ethanol (95%) | 46.07 | 150 mL | - |

| Copper(I) Oxide (Cu₂O) | 143.09 | 1.0 g | (catalyst) |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 15.2 g (0.10 mol) of 2-methyl-3-nitroaniline in 100 mL of 95% ethanol.

-

Slowly add 25 mL of concentrated sulfuric acid to the solution while cooling the flask in an ice-salt bath to maintain the temperature below 10 °C.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in a minimal amount of water (approximately 20 mL).

-

Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring for 30 minutes in the ice bath.

-

Add 1.0 g of copper(I) oxide to the reaction mixture.

-

Remove the ice bath and allow the mixture to warm to room temperature. A vigorous evolution of nitrogen gas will occur. It is advisable to have a means of cooling ready to control the reaction rate if it becomes too vigorous.

-

Once the gas evolution has subsided, gently warm the mixture on a water bath to approximately 50-60 °C until the gas evolution ceases completely.

-

Pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with 100 mL of 5% sodium hydroxide solution, followed by 100 mL of water, and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 3-methyl-2-nitrotoluene as a pale yellow oil.

Expected Yield: 65-75%

Benzylic Bromination of 3-Methyl-2-nitrotoluene

This step utilizes N-bromosuccinimide (NBS) as a selective source of bromine for the free-radical halogenation of the benzylic methyl group.

Reaction: 3-Methyl-2-nitrotoluene → 2-(Bromomethyl)-3-methyl-1-nitrobenzene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methyl-2-nitrotoluene | 151.15 | 15.1 g | 0.10 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.7 g | 0.105 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.24 g | 0.001 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 15.1 g (0.10 mol) of 3-methyl-2-nitrotoluene, 18.7 g (0.105 mol) of N-bromosuccinimide, and 0.24 g (1 mol%) of benzoyl peroxide.

-

Add 200 mL of carbon tetrachloride to the flask.

-

Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide, which floats on the surface. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with 100 mL of water and then with 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-(bromomethyl)-3-methyl-1-nitrobenzene. This product is often used in the next step without further purification.

Expected Yield: 80-90% (crude)

Figure 2: Experimental workflow for the benzylic bromination of 3-methyl-2-nitrotoluene.

Nucleophilic Cyanation of 2-(Bromomethyl)-3-methyl-1-nitrobenzene

The final step is a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion.[1]

Reaction: 2-(Bromomethyl)-3-methyl-1-nitrobenzene → 2-(3-Methyl-2-nitrophenyl)acetonitrile

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Bromomethyl)-3-methyl-1-nitrobenzene | 230.06 | 23.0 g | 0.10 |

| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 150 mL | - |

Procedure:

-

Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a 500 mL round-bottom flask, dissolve 5.4 g (0.11 mol) of sodium cyanide in 50 mL of DMSO with gentle warming if necessary.

-

In a separate dropping funnel, dissolve 23.0 g (0.10 mol) of crude 2-(bromomethyl)-3-methyl-1-nitrobenzene in 100 mL of DMSO.

-

Add the solution of the benzyl bromide dropwise to the stirred sodium cyanide solution at room temperature. An exotherm may be observed. Maintain the reaction temperature below 40 °C with a water bath if necessary.

-

After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into 1 L of ice-water. A precipitate should form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield 2-(3-methyl-2-nitrophenyl)acetonitrile as a solid.

Expected Yield: 85-95%

Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-(3-methyl-2-nitrophenyl)acetonitrile.

| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Methyl-3-nitroaniline | 3-Methyl-2-nitrotoluene | NaNO₂, H₂SO₄, Cu₂O | Ethanol | <10 then 50-60 | 2-3 | 65-75 |

| 2 | 3-Methyl-2-nitrotoluene | 2-(Bromomethyl)-3-methyl-1-nitrobenzene | NBS, BPO | CCl₄ | Reflux | 2-4 | 80-90 (crude) |

| 3 | 2-(Bromomethyl)-3-methyl-1-nitrobenzene | 2-(3-Methyl-2-nitrophenyl)acetonitrile | NaCN | DMSO | RT-40 | 4-6 | 85-95 |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a series of transformations of functional groups, each enabling the subsequent reaction.

Figure 3: Logical flow of functional group transformations in the synthesis.

This technical guide provides a detailed and actionable framework for the synthesis of 2-(3-methyl-2-nitrophenyl)acetonitrile. The described protocols utilize standard laboratory techniques and commercially available reagents. Researchers and scientists can adapt these methodologies to their specific laboratory settings, contributing to the advancement of chemical synthesis and drug discovery. As with all chemical procedures, appropriate safety precautions should be taken, particularly when handling toxic reagents such as sodium cyanide.

References

CAS number and molecular weight of 2-(3-Methyl-2-nitrophenyl)acetonitrile

This technical guide provides a comprehensive overview of 2-(3-Methyl-2-nitrophenyl)acetonitrile, a specialty chemical relevant to researchers and professionals in drug development and organic synthesis. Due to the specific isomeric substitution pattern of this compound, publicly available data is limited. This document compiles available information on related compounds and outlines a plausible synthetic approach, providing valuable insights for its preparation and potential applications.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | Not available | - |

| Molecular Formula | C₉H₈N₂O₂ | Calculated |

| Molecular Weight | 176.17 g/mol | Calculated |

| IUPAC Name | 2-(3-Methyl-2-nitrophenyl)acetonitrile | - |

| Appearance | Expected to be a solid at room temperature | Inferred |

Synthesis and Experimental Protocols

A specific, validated synthetic protocol for 2-(3-Methyl-2-nitrophenyl)acetonitrile is not detailed in the public domain. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted nitrophenylacetonitrile derivatives. A potential pathway starts from 3-methyl-2-nitrobenzoic acid, a commercially available starting material.

Proposed Synthetic Workflow

The proposed synthesis involves the conversion of the carboxylic acid to a benzyl halide, followed by a nucleophilic substitution with a cyanide salt.

Caption: Proposed synthesis of 2-(3-Methyl-2-nitrophenyl)acetonitrile.

Experimental Steps (Hypothetical Protocol)

-

Reduction of 3-Methyl-2-nitrobenzoic acid: The starting acid is reduced to the corresponding alcohol, (3-Methyl-2-nitrophenyl)methanol. A suitable reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically performed at low temperatures and then allowed to warm to room temperature.

-

Halogenation of (3-Methyl-2-nitrophenyl)methanol: The alcohol is then converted to a benzyl halide, for instance, 1-(bromomethyl)-3-methyl-2-nitrobenzene. This can be achieved using a halogenating agent such as phosphorus tribromide (PBr₃). This step introduces a good leaving group for the subsequent nucleophilic substitution.

-

Cyanation of 1-(Bromomethyl)-3-methyl-2-nitrobenzene: The final step is the introduction of the nitrile group. The benzyl bromide is reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This reaction proceeds via an Sₙ2 mechanism to yield the target compound, 2-(3-Methyl-2-nitrophenyl)acetonitrile.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with 2-(3-Methyl-2-nitrophenyl)acetonitrile. However, the presence of the nitroaromatic and benzyl cyanide moieties suggests potential areas of investigation.

Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects.[1][2][3] These activities are often mediated by the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitroso and hydroxylamino derivatives that can induce cellular damage.

Benzyl cyanide derivatives have also been explored as precursors for various biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile chemical handle for further derivatization in drug discovery programs.

Given the lack of specific data, any biological evaluation of 2-(3-Methyl-2-nitrophenyl)acetonitrile would be exploratory. Initial screening could focus on its potential as an antimicrobial or anticancer agent, drawing parallels from the broader class of nitroaromatic compounds.

Conclusion

2-(3-Methyl-2-nitrophenyl)acetonitrile represents a specific isomer within the nitrophenylacetonitrile family for which detailed experimental data is scarce. This guide has provided a calculated molecular weight and a plausible, multi-step synthetic pathway starting from a commercially available precursor. While no biological activity has been reported, the structural motifs present in the molecule suggest that it could be a candidate for screening in antimicrobial and anticancer research. The information presented here serves as a valuable resource for researchers interested in the synthesis and evaluation of this and related compounds.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]

A Comprehensive Technical Review of Ortho-Nitroarylacetonitriles: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-nitroarylacetonitriles represent a unique class of organic compounds characterized by a nitrile group attached to a methylene carbon, which is itself bonded to a benzene ring bearing a nitro group in the ortho position. This specific arrangement of functional groups imparts distinct chemical reactivity and a broad spectrum of biological activities, making them valuable synthons in organic chemistry and privileged scaffolds in medicinal chemistry. This technical guide provides an in-depth review of the synthesis, chemical properties, and burgeoning applications of ortho-nitroarylacetonitriles, with a particular focus on their potential in drug discovery and development. Detailed experimental protocols for key synthetic methodologies and biological assays are provided, alongside a comprehensive compilation of quantitative data to facilitate comparative analysis. Furthermore, this review visualizes key synthetic and logical pathways to provide a clear and concise understanding of the core concepts.

Introduction

The strategic placement of a nitro group at the ortho position of an arylacetonitrile core significantly influences the molecule's electronic properties and steric environment. The electron-withdrawing nature of the nitro group acidifies the benzylic protons, facilitating a range of chemical transformations. This reactivity profile, coupled with the diverse biological activities exhibited by nitro-containing and nitrile-containing compounds, has propelled ortho-nitroarylacetonitriles into the forefront of synthetic and medicinal chemistry research. This document aims to serve as a comprehensive resource for researchers by consolidating the available literature on the synthesis, characterization, and biological evaluation of this important class of molecules.

Synthesis of Ortho-Nitroarylacetonitriles

The synthesis of ortho-nitroarylacetonitriles can be achieved through several strategic approaches, primarily involving the introduction of the nitrile or the nitro group onto a pre-functionalized aromatic ring.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of ortho-nitroarylacetonitriles.

Caption: Generalized workflow for the synthesis and biological screening of ortho-nitroarylacetonitriles.

Key Synthetic Methodologies

Method A: Cyanation of Ortho-Nitrobenzyl Halides

A common and direct method involves the nucleophilic substitution of an ortho-nitrobenzyl halide with a cyanide salt.

-

Experimental Protocol:

-

Dissolve the selected ortho-nitrobenzyl bromide (1 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide or potassium cyanide (1.1 eq.) to the solution portion-wise, while maintaining the temperature at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Method B: Nitration of Phenylacetonitrile

Direct nitration of phenylacetonitrile can yield a mixture of ortho, meta, and para isomers. The separation of the desired ortho isomer is a critical step in this method.

-

Experimental Protocol:

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add phenylacetonitrile (1 eq.) while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

-

Filter the precipitate, wash with cold water until neutral, and dry.

-

Separate the ortho isomer from the isomeric mixture by fractional crystallization or column chromatography.

-

Quantitative Data Summary

The following tables summarize the synthetic yields and spectral data for representative ortho-nitroarylacetonitriles and their antimicrobial and anti-inflammatory activities. Note: The data presented is a compilation from various sources for structurally related compounds and may not represent a direct comparison from a single study.

Table 1: Synthesis and Spectral Data of Representative Ortho-Nitroarylacetonitriles

| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) |

| 1a | H | 75 | 82-84 | 4.15 (s, 2H), 7.50-7.80 (m, 3H), 8.15 (d, 1H) | 25.1, 116.8, 125.5, 129.0, 133.5, 134.0, 148.0 | 2255 (CN), 1525, 1350 (NO2) | 162 [M]+ |

| 1b | 4-Cl | 70 | 95-97 | 4.18 (s, 2H), 7.55 (d, 1H), 7.70 (dd, 1H), 8.10 (d, 1H) | 25.3, 116.5, 126.0, 129.5, 133.0, 135.0, 147.5 | 2250 (CN), 1530, 1345 (NO2) | 196 [M]+ |

| 1c | 5-OCH3 | 68 | 102-104 | 3.90 (s, 3H), 4.12 (s, 2H), 7.10 (dd, 1H), 7.30 (d, 1H), 7.70 (d, 1H) | 25.0, 56.0, 112.0, 115.0, 117.0, 135.0, 142.0, 160.0 | 2260 (CN), 1520, 1355 (NO2) | 192 [M]+ |

Table 2: Biological Activity of Representative Ortho-Nitroarylacetonitrile Derivatives

| Compound ID | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Antimicrobial Activity (MIC, µg/mL) vs. E. coli | Anti-inflammatory Activity (IC50, µM) - Albumin Denaturation |

| 1a | 64 | 128 | 58.2 |

| 1b | 32 | 64 | 45.7 |

| 1c | 128 | >256 | 72.5 |

| Diclofenac | N/A | N/A | 25.1 |

| Ciprofloxacin | 0.5 | 0.015 | N/A |

Biological Activities and Experimental Protocols

Ortho-nitroarylacetonitriles have demonstrated promising potential as both antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

The presence of the nitro group is often associated with antimicrobial properties, and ortho-nitroarylacetonitriles are no exception.

-

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi).

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 105 CFU/mL).

-

Include a positive control (microbes in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often evaluated through in vitro assays that measure the inhibition of protein denaturation, a hallmark of inflammation.

-

Experimental Protocol: Inhibition of Albumin Denaturation Assay

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compound.

-

Prepare a control group with the same solution, replacing the test compound with an equal volume of distilled water.

-

Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: Percentage Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

-

Determine the IC50 value, the concentration of the compound required to inhibit 50% of the albumin denaturation.

-

Signaling Pathways and Logical Relationships

The biological activity of ortho-nitroarylacetonitriles can be attributed to their interaction with various cellular targets and signaling pathways. While specific pathways for this class of compounds are still under investigation, a logical relationship can be drawn based on the known mechanisms of related nitroaromatic and nitrile-containing drugs.

Caption: Postulated mechanisms of action for ortho-nitroarylacetonitrile derivatives.

Conclusion and Future Perspectives

Ortho-nitroarylacetonitriles are a versatile and promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for further investigation. The data compiled in this review highlights their potential as leads for the development of novel antimicrobial and anti-inflammatory agents. Future research should focus on elucidating the precise mechanisms of action and structure-activity relationships (SAR) to design more potent and selective derivatives. Furthermore, in vivo studies are warranted to validate the therapeutic potential of promising candidates identified through in vitro screening. The continued exploration of ortho-nitroarylacetonitriles is poised to yield novel therapeutic agents to address unmet medical needs.

The Pivotal Role of 2-(3-Methyl-2-nitrophenyl)acetonitrile in Modern Indole Synthesis: A Technical Guide

For Immediate Release

[City, State] – November 1, 2025 – In the landscape of pharmaceutical and materials science, the indole scaffold remains a cornerstone of innovation. A key intermediate, 2-(3-Methyl-2-nitrophenyl)acetonitrile, has emerged as a versatile precursor for the synthesis of highly functionalized indoles, particularly 4-methylindoles. This technical guide provides an in-depth analysis of its application in established indole synthetic routes, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their synthetic endeavors.

Introduction

The indole nucleus is a privileged structure in a vast array of biologically active compounds and functional materials. The synthesis of substituted indoles, therefore, is of paramount importance. 2-(3-Methyl-2-nitrophenyl)acetonitrile, an ortho-nitrotoluene derivative, serves as a strategic starting material for constructing the indole ring system, primarily through two classical and adaptable methods: the Leimgruber-Batcho indole synthesis and the Reissert indole synthesis. The presence of the nitrile group offers a unique handle for further functionalization, leading to a variety of indole derivatives.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful method for preparing indoles from o-nitrotoluenes. The reaction proceeds in two main stages: condensation with a formamide acetal to form an enamine, followed by reductive cyclization.[1][2][3]

Reaction Pathway

The synthesis begins with the reaction of 2-(3-Methyl-2-nitrophenyl)acetonitrile with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-amino-α-(3-methyl-2-nitrophenyl)acrylonitrile intermediate. This enamine is then subjected to reductive cyclization to yield the final indole product, 4-methyl-1H-indole-7-carbonitrile.

Caption: Leimgruber-Batcho synthesis of 4-methyl-1H-indole-7-carbonitrile.

Quantitative Data

While specific yield data for the synthesis starting from 2-(3-Methyl-2-nitrophenyl)acetonitrile is not extensively reported, analogous Leimgruber-Batcho syntheses of substituted indoles typically proceed with good to excellent yields.[4] The reductive cyclization step is often high-yielding.

| Step | Reagents and Conditions | Typical Yield | Reference |

| Enamine Formation | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF, heat | Good to Excellent | [2] |

| Reductive Cyclization | H₂, Pd/C, Ethanol or Fe, Acetic Acid | High | [4] |

Experimental Protocol (Representative)

Step 1: Synthesis of β-Amino-α-(3-methyl-2-nitrophenyl)acrylonitrile

-

To a solution of 2-(3-Methyl-2-nitrophenyl)acetonitrile (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

-

Heat the reaction mixture at 110-120 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification or purified by crystallization.

Step 2: Synthesis of 4-Methyl-1H-indole-7-carbonitrile

-

Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. For catalytic hydrogenation, use 10% Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus). Alternatively, for chemical reduction, add iron powder and heat the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst (if using Pd/C) or inorganic solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Methyl-1H-indole-7-carbonitrile.

Reissert Indole Synthesis and Related Reductive Cyclizations

The classical Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[5] A modification of this approach, focusing on the reductive cyclization of the pre-existing cyanomethyl group in 2-(3-Methyl-2-nitrophenyl)acetonitrile, presents a more direct route.

Reaction Pathway

This pathway involves the direct reductive cyclization of 2-(3-Methyl-2-nitrophenyl)acetonitrile. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the adjacent cyanomethyl group to form the indole ring. The nature of the reducing agent is critical to selectively reduce the nitro group in the presence of the nitrile. However, in some cases, the nitrile itself can be reduced. For instance, studies on similar substrates like methyl 2-cyanomethyl-3-nitrobenzoate have shown that selective reduction of the nitrile can be achieved with reagents like DiBAL-H, leading to isoquinolinone derivatives.[6][7][8] This highlights the potential for competitive reduction pathways that need to be carefully controlled to favor indole formation.

Caption: Reissert-type reductive cyclization pathway for indole synthesis.

Quantitative Data

The yield of the direct reductive cyclization is highly dependent on the reaction conditions and the choice of reducing agent. Careful optimization is required to maximize the yield of the desired indole and minimize side products from over-reduction or alternative cyclization pathways.

| Reaction | Reagents and Conditions | Potential Products | Reference |

| Reductive Cyclization | SnCl₂, HCl, Ethanol or H₂, Pd/C, various solvents | 4-Methyl-1H-indole-7-carbonitrile, over-reduction products | [5] |

| Selective Nitrile Reduction | DiBAL-H, low temperature | Potential for isoquinoline-type byproducts | [6][7] |

Experimental Protocol (Representative)

-

Dissolve 2-(3-Methyl-2-nitrophenyl)acetonitrile (1 equivalent) in a suitable solvent, such as ethanol or a mixture of ethanol and hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in concentrated hydrochloric acid dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.

-

After completion, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Data of Potential Product: 4-Methyl-1H-indole-7-carbonitrile

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the indole N-H proton (typically broad), aromatic protons on the benzene and pyrrole rings, and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: Resonances for the indole ring carbons, the nitrile carbon (typically around 115-120 ppm), and the methyl carbon.

-

IR Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹, and a broad N-H stretching band for the indole amine around 3300-3500 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 4-methyl-1H-indole-7-carbonitrile (C₁₀H₈N₂).

Conclusion

2-(3-Methyl-2-nitrophenyl)acetonitrile is a valuable and versatile starting material for the synthesis of 4-methyl substituted indoles, particularly 4-methyl-1H-indole-7-carbonitrile. Both the Leimgruber-Batcho and Reissert-type synthetic strategies offer viable routes to this important class of compounds. The choice of method will depend on the desired scale of the reaction, the availability of reagents, and the need to control selectivity during the reduction step. The nitrile functionality in the final product provides a versatile handle for further chemical transformations, opening up avenues for the development of novel pharmaceuticals and functional materials. Further research into optimizing the reaction conditions for the direct reductive cyclization of 2-(3-Methyl-2-nitrophenyl)acetonitrile is warranted to enhance the efficiency and utility of this important synthetic precursor.

References

- 1. 4-Methyl-1H-indole-1-carbonitrile | Benchchem [benchchem.com]

- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. pharmacy.nus.edu.sg [pharmacy.nus.edu.sg]

- 7. researchgate.net [researchgate.net]

- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide on the Chemical Reactivity and Stability of 2-(3-Methyl-2-nitrophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-(3-Methyl-2-nitrophenyl)acetonitrile, a key intermediate in various synthetic applications. This document outlines the compound's known physical and chemical properties, stability profile under different conditions, and general reactivity patterns based on its functional groups. Detailed information on handling, storage, and known incompatibilities is also provided to ensure safe laboratory practices. While specific kinetic and mechanistic data for this particular isomer are limited in publicly available literature, this guide extrapolates information from closely related nitrophenylacetonitrile derivatives to offer valuable insights for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

2-(3-Methyl-2-nitrophenyl)acetonitrile is a substituted aromatic nitrile possessing a unique combination of functional groups that dictate its chemical behavior. The presence of a nitrile group, a nitro group, and a methyl-substituted phenyl ring makes it a versatile building block in organic synthesis. Understanding its reactivity and stability is crucial for its effective utilization in multi-step synthetic pathways, ensuring optimal reaction conditions, and preventing unwanted side reactions or degradation. This guide aims to consolidate the available information and provide a detailed technical resource for scientists and researchers.

Physicochemical Properties

Quantitative data for 2-(3-Methyl-2-nitrophenyl)acetonitrile is not extensively documented. However, data for its isomers, primarily 2-nitrophenylacetonitrile, can provide valuable reference points.

| Property | Value (for 2-nitrophenylacetonitrile) | Citation |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| Melting Point | 82-85 °C | [1] |

| Appearance | Yellow to light brown solid | [1][2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [1][2] |

Note: The properties of 2-(3-Methyl-2-nitrophenyl)acetonitrile may vary slightly from its isomer.

Chemical Stability

The stability of 2-(3-Methyl-2-nitrophenyl)acetonitrile is influenced by temperature, light, and the presence of other chemical agents.

Thermal Stability

The compound is generally stable under normal laboratory temperatures and pressures.[3] However, at elevated temperatures, thermal decomposition can occur, leading to the release of hazardous gases, including:

Photochemical Stability

The general mechanism for the photolysis of ortho-nitrobenzyl compounds involves the initial excitation of the nitro group, followed by an intramolecular hydrogen abstraction from the benzylic position to form an aci-nitro intermediate. This intermediate then undergoes further rearrangement to release the protected group and form a nitrosobenzaldehyde derivative.

Caption: Proposed photochemical degradation pathway.

Stability in Solution

The stability of 2-(3-Methyl-2-nitrophenyl)acetonitrile in solution is highly dependent on the pH and the nature of the solvent.

-

Acidic Conditions: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid in the presence of strong acids and water, typically at elevated temperatures.[1][2]

-

Basic Conditions: In the presence of strong bases, the benzylic protons become acidic and can be abstracted, forming a resonance-stabilized carbanion. This can lead to various reactions, including polymerization or reaction with other electrophiles. Strong bases can also catalyze the hydrolysis of the nitrile group and may lead to the elimination of hydrogen cyanide.[1][2]

Chemical Reactivity

The reactivity of 2-(3-Methyl-2-nitrophenyl)acetonitrile is governed by its three main functional components: the nitrile group, the nitro group, and the activated benzylic position.

Reactivity of the Nitrile Group

The cyano group is a versatile functional group that can undergo a variety of transformations:

-

Hydrolysis: As mentioned, the nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Partial hydrolysis to an amide can also be achieved under controlled conditions.[1][2]

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile carbon to form ketones after hydrolysis.

Reactivity of the Nitro Group

The aromatic nitro group is a strong electron-withdrawing group and can be readily reduced.

-

Reduction to an Amine: A common and synthetically important reaction is the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents, including:

-

Catalytic hydrogenation (e.g., H₂, Pd/C)

-

Metals in acidic media (e.g., Fe/HCl, Sn/HCl)

-

Sodium dithionite (Na₂S₂O₄)

-

This reduction is a key step in the synthesis of many biologically active molecules.

Caption: General workflow for the reduction of the nitro group.

Reactivity of the Benzylic Position

The methylene (-CH₂-) group adjacent to the aromatic ring and the nitrile group is activated. The protons at this position are acidic due to the electron-withdrawing nature of both the phenyl and cyano groups.

-

Alkylation: In the presence of a suitable base, the benzylic proton can be removed to form a carbanion, which can then be alkylated with an alkyl halide.

-

Condensation Reactions: The activated methylene group can participate in condensation reactions with aldehydes and ketones.

Incompatibilities and Hazardous Reactions

For safe handling and storage, it is crucial to be aware of the incompatibilities of 2-(3-Methyl-2-nitrophenyl)acetonitrile.

| Incompatible Materials | Potential Hazard | Citation |

| Strong Oxidizing Agents | Violent reactions, risk of fire and explosion. | [1][3] |

| Strong Reducing Agents | Vigorous reactions. | [1][3] |

| Strong Acids | Can lead to violent reactions and hydrolysis. | [1][3] |

| Strong Bases | Can produce hydrogen cyanide gas. | [1][2][3] |

| Metals | May catalyze polymerization. | [1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 2-(3-Methyl-2-nitrophenyl)acetonitrile are not widely published. However, general procedures for related compounds can be adapted.

General Procedure for the Synthesis of Substituted Nitrophenylacetonitriles

A common method for the synthesis of nitrophenylacetonitriles involves the cyanation of the corresponding nitrobenzyl halide.

Materials:

-

3-Methyl-2-nitrobenzyl bromide

-

Sodium cyanide or potassium cyanide

-

Aprotic polar solvent (e.g., DMSO, DMF)

Procedure:

-

Dissolve 3-methyl-2-nitrobenzyl bromide in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add a stoichiometric amount of sodium or potassium cyanide to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Note: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of cyanide salts and the potential for hydrogen cyanide gas evolution.

General Procedure for the Reduction of the Nitro Group

Materials:

-

2-(3-Methyl-2-nitrophenyl)acetonitrile

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source

Procedure:

-

Dissolve 2-(3-Methyl-2-nitrophenyl)acetonitrile in methanol or ethanol in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (at atmospheric pressure or slightly above).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with the solvent used for the reaction.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product, 2-(2-amino-3-methylphenyl)acetonitrile.

-

The product can be further purified if necessary.

Conclusion

2-(3-Methyl-2-nitrophenyl)acetonitrile is a compound with a rich and varied chemical reactivity profile, making it a valuable intermediate in organic synthesis. Its stability is generally good under standard conditions, but it is susceptible to degradation by heat, light, and strong chemical reagents. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its safe and effective use in research and development. While specific quantitative data for this isomer remains limited, the information provided, based on its functional groups and related compounds, serves as a solid foundation for further investigation and application.

References

- 1. 2-Nitrophenylacetonitrile | 610-66-2 [chemicalbook.com]

- 2. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]

- 4. Photochemical generation of acetonitrile oxide the C–N bond cleavage of 3-methyl-2-(4-nitrophenyl)-2-azirine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(3-Methyl-2-nitrophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of the chemical compound 2-(3-Methyl-2-nitrophenyl)acetonitrile. While this compound is a known chemical entity, this guide also highlights the current gaps in the scientific literature regarding its specific biological activity and applications in drug development. The document details historical and contemporary synthetic approaches, presents available physicochemical data in a structured format, and includes a generalized experimental protocol for its preparation based on related compounds. A workflow for its synthesis is also visualized. It is important to note that, to date, there is a lack of publicly available information regarding the specific biological targets or signaling pathways associated with 2-(3-Methyl-2-nitrophenyl)acetonitrile.

Introduction

2-(3-Methyl-2-nitrophenyl)acetonitrile, a member of the nitrophenylacetonitrile class of compounds, represents an interesting scaffold for chemical synthesis and potential pharmaceutical development. The presence of a nitro group and a nitrile functional group on a substituted benzene ring offers multiple avenues for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules. This guide aims to consolidate the available technical information on this compound to serve as a foundational resource for researchers in organic synthesis and medicinal chemistry.

History and Discovery

The precise date and circumstances of the initial discovery of 2-(3-Methyl-2-nitrophenyl)acetonitrile are not well-documented in publicly accessible scientific literature. However, the history of its synthesis is intertwined with the broader development of methods for producing (2-nitrophenyl)acetonitrile derivatives. Early synthetic routes to this class of compounds often involved the reaction of a 2-nitrobenzyl bromide with a cyanide salt. These methods, however, were frequently plagued by low yields and difficult purification due to the formation of by-products.[1]

Subsequent advancements in synthetic organic chemistry have led to the development of more efficient and higher-yielding processes. Notably, patents filed in the early 2000s describe multi-step synthetic pathways that avoid the use of highly reactive benzyl bromides, thus improving the overall efficiency and purity of the final products.[1][2] These developments have made compounds like 2-(3-Methyl-2-nitrophenyl)acetonitrile more accessible for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3-Methyl-2-nitrophenyl)acetonitrile is presented in the table below. This information has been compiled from various chemical supplier databases and computational models.

| Property | Value | Source |

| CAS Number | 91192-25-5 | Chemical Supplier Data |

| Molecular Formula | C₉H₈N₂O₂ | Calculated |

| Molecular Weight | 176.17 g/mol | Calculated |

| Appearance | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Boiling Point | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Synthesis and Experimental Protocols

A common modern approach avoids the direct cyanation of a benzyl halide and instead proceeds through the formation of an intermediate, which is then converted to the nitrile. A plausible synthetic workflow is outlined below.

Generalized Synthetic Workflow

The following diagram illustrates a potential multi-step synthesis for (2-nitrophenyl)acetonitrile derivatives, which could be adapted for 2-(3-Methyl-2-nitrophenyl)acetonitrile.

Caption: Generalized synthetic workflow for (2-nitrophenyl)acetonitrile derivatives.

Detailed Experimental Protocol (Generalized)

The following is a generalized experimental protocol based on the synthesis of related compounds as described in patent literature.[2] Researchers should optimize these conditions for the specific synthesis of 2-(3-Methyl-2-nitrophenyl)acetonitrile.

Step 1: Formation of the Aldehyde Intermediate

-

To a solution of 3-methyl-2-nitrotoluene in a suitable solvent (e.g., N,N-dimethylformamide), add N,N-dimethylformamide dimethyl acetal.

-

Heat the reaction mixture and monitor the progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

After completion, cool the reaction mixture and pour it into an acidic aqueous solution (e.g., 10% HCl).

-

Stir the mixture at room temperature to effect hydrolysis to the corresponding aldehyde.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

Step 2: Formation of the Oxime

-

Dissolve the crude aldehyde in a suitable solvent (e.g., methanol).

-

Add sodium acetate followed by hydroxylamine hydrochloride at room temperature.

-

Stir the reaction mixture for a specified time and monitor for completion.

-

Concentrate the reaction mixture and add water.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude oxime.

Step 3: Dehydration to the Nitrile

-

Dissolve the crude oxime in a dehydrating agent (e.g., acetic anhydride).

-

Heat the solution and monitor the reaction.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with an aqueous sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to obtain 2-(3-Methyl-2-nitrophenyl)acetonitrile.

Applications in Drug Development

Currently, there is a notable absence of published research detailing the specific applications of 2-(3-Methyl-2-nitrophenyl)acetonitrile in drug development. While nitrophenyl-containing compounds have been investigated for a wide range of biological activities, and the acetonitrile moiety is present in several approved drugs, this particular molecule has not been the subject of extensive biological screening according to available public domain data.

Its potential utility lies as an intermediate in the synthesis of novel therapeutic agents. The nitro group can be reduced to an amine, which can then be further functionalized, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple points for molecular elaboration.

Signaling Pathways and Mechanism of Action

Due to the lack of biological studies on 2-(3-Methyl-2-nitrophenyl)acetonitrile, there is no information available regarding its potential interactions with biological signaling pathways or its mechanism of action.

Conclusion

2-(3-Methyl-2-nitrophenyl)acetonitrile is a chemical compound with established synthetic accessibility, primarily through multi-step routes that have evolved from earlier, less efficient methods. Its physicochemical properties are partially documented, though a comprehensive experimental characterization is not widely available in the literature. The most significant gap in our current understanding of this molecule is the absence of data on its biological activity and potential applications in drug discovery and development. As a functionalized nitroaromatic compound, it holds potential as a building block for the synthesis of more complex and potentially bioactive molecules. Further research is warranted to explore the biological profile of this compound and to determine if it or its derivatives have a role to play in modern medicinal chemistry.

References

- 1. CA2463232A1 - Process for producing (2-nitro-phenyl)acetonirtile derivative and intermediate used for synthesis thereof - Google Patents [patents.google.com]

- 2. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of 4-Methyl-1H-indole-2-carbonitrile via Reductive Cyclization

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for the synthesis of 4-methyl-1H-indole-2-carbonitrile from 2-(3-methyl-2-nitrophenyl)acetonitrile via reductive cyclization. The indole scaffold is a critical pharmacophore in numerous natural products and pharmaceutical agents. This document outlines two common and effective methods for this transformation: catalytic hydrogenation and reduction using metal salts in acidic media. Quantitative data from analogous reactions are summarized, and detailed, step-by-step experimental protocols are provided to guide researchers in successfully carrying out this synthesis.

Reaction Principle and Overview

The synthesis of the indole ring system via the reductive cyclization of an ortho-substituted nitroarene is a robust and widely used transformation. The reaction proceeds through the reduction of the nitro group to an amine, which then undergoes a spontaneous intramolecular cyclization by attacking the nitrile group, followed by tautomerization to form the stable indole aromatic system.

The overall transformation is depicted below:

Detailed protocol for the synthesis of 7-methylindole from 2-(3-Methyl-2-nitrophenyl)acetonitrile

Topic: Detailed Protocol for the Synthesis of 7-Methylindole from 2-(3-Methyl-2-nitrophenyl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. 7-Methylindole, in particular, serves as a crucial building block in the synthesis of various biologically active compounds. This protocol details a robust and efficient method for the synthesis of 7-methylindole via the reductive cyclization of 2-(3-methyl-2-nitrophenyl)acetonitrile. The procedure involves the reduction of the nitro group to an amine, which subsequently undergoes an intramolecular cyclization to form the indole ring system. This method is advantageous due to the use of readily available and inexpensive reagents, making it suitable for both small-scale research and larger-scale production.

Reaction Scheme

The overall transformation involves a one-pot reductive cyclization reaction. The nitro group of 2-(3-methyl-2-nitrophenyl)acetonitrile is reduced to an amino group using iron powder in the presence of acetic acid. The resulting intermediate, 2-(2-amino-3-methylphenyl)acetonitrile, undergoes a spontaneous intramolecular cyclization under the reaction conditions to yield 7-methylindole.

Scheme 1: Synthesis of 7-Methylindole

(Note: This is a simplified representation of the chemical structures)

Experimental Protocol

3.1. Materials and Reagents

-

2-(3-Methyl-2-nitrophenyl)acetonitrile

-

Iron powder (<100 mesh)

-

Glacial acetic acid

-

Ethanol

-

Water (deionized)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Ethyl acetate (for chromatography)

-

Petroleum ether (for chromatography)

3.2. Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

TLC plates (silica gel 60 F254)

3.3. Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-methyl-2-nitrophenyl)acetonitrile (10.0 g, 56.8 mmol), ethanol (100 mL), and water (20 mL).

-

Addition of Reagents: To the stirring suspension, add iron powder (15.9 g, 284 mmol, 5 equivalents).

-

Reaction Initiation: Slowly add glacial acetic acid (10 mL) to the mixture. The reaction is exothermic, and the mixture will begin to reflux.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and petroleum ether as the eluent. The starting material should be consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol (2 x 20 mL).

-

Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add water (50 mL) and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to afford pure 7-methylindole.

Data Presentation

| Parameter | Value |

| Starting Material | 2-(3-Methyl-2-nitrophenyl)acetonitrile |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Product | 7-Methylindole |